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1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride

Lipophilicity XLogP3 Methylene spacer

Select the dihydrochloride salt (CAS 1158579-15-7) for aqueous-based assays—its methylene spacer shifts logP by -2.6 units vs. direct-linked analogs (XLogP3 -0.9 vs. +1.7), ensuring >100-fold higher aqueous partitioning. The diHCl form guarantees dissolution in >90% aqueous buffers, eliminating DMSO artifacts in SPR, ITC, and cell-based workflows. With 3 rotatable bonds and a free carboxylic acid handle, this scaffold enables unique conformational sampling for SAR exploration. Bulk quantities available.

Molecular Formula C14H19Cl2N3O2
Molecular Weight 332.23
CAS No. 1158579-15-7
Cat. No. B2718176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride
CAS1158579-15-7
Molecular FormulaC14H19Cl2N3O2
Molecular Weight332.23
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)CC2=NC3=CC=CC=C3N2.Cl.Cl
InChIInChI=1S/C14H17N3O2.2ClH/c18-14(19)10-5-7-17(8-6-10)9-13-15-11-3-1-2-4-12(11)16-13;;/h1-4,10H,5-9H2,(H,15,16)(H,18,19);2*1H
InChIKeyXGKMFCDGSVMTQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1H-Benzimidazol-2-ylmethyl)piperidine-4-carboxylic Acid Dihydrochloride (CAS 1158579-15-7): Structural and Physicochemical Baseline for Comparative Procurement


1-(1H-Benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride (CAS 1158579-15-7) is a synthetic benzimidazole-piperidine hybrid supplied as a dihydrochloride salt with molecular formula C₁₄H₁₉Cl₂N₃O₂ and molecular weight 332.2 g/mol [1]. The structure incorporates three pharmacophoric elements: a benzimidazole heterocycle, a piperidine ring bearing a free carboxylic acid at the 4-position, and a methylene (-CH₂-) linker connecting the two rings [2]. This methylene spacer distinguishes the compound from directly linked benzimidazol-2-yl-piperidine analogs, introducing an additional rotatable bond (3 vs. 2) and substantially altering lipophilicity: the computed XLogP3 of the free base is -0.9, compared to +1.7 for the direct-linked analog 1-(1H-benzimidazol-2-yl)piperidine-4-carboxylic acid (CAS 688760-67-0) [3][4]. The compound is commercially available in research-grade purity (≥95%) from multiple suppliers, with the dihydrochloride salt form conferring enhanced aqueous solubility relative to the free base (CAS 1125409-84-8) [1][5].

Why 1-(1H-Benzimidazol-2-ylmethyl)piperidine-4-carboxylic Acid Dihydrochloride Cannot Be Casually Interchanged with Closest Benzimidazole-Piperidine Analogs


Substituting 1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride with the direct-linked analog 1-(1H-benzimidazol-2-yl)piperidine-4-carboxylic acid (CAS 688760-67-0) or the free base form (CAS 1125409-84-8) introduces quantifiable and functionally significant physicochemical changes. The methylene spacer in the target compound shifts computed logP by approximately -2.6 log units relative to the direct-linked analog (XLogP3 -0.9 vs. +1.7), corresponding to a >100-fold difference in partition coefficient [1][2]. This single methylene unit also increases rotatable bond count from 2 to 3, altering conformational sampling and potentially affecting target-binding entropy [1][2]. Furthermore, the dihydrochloride salt form provides substantially higher aqueous solubility than the free base—analogous piperidine-4-carboxylic acid hydrochloride salts exhibit measured water solubility of 320 g/L at 20 °C —which directly impacts formulation, assay compatibility, and in vitro dosing reproducibility. These differences mean that even structurally close benzimidazole-piperidine congeners cannot serve as drop-in replacements without re-optimization of assay conditions or re-validation of solubility-dependent biological readouts.

Quantitative Differentiation Evidence for 1-(1H-Benzimidazol-2-ylmethyl)piperidine-4-carboxylic Acid Dihydrochloride vs. Closest Analogs


Methylene Linker Drives a 2.6-Log-Unit Reduction in Computed Lipophilicity (XLogP3) vs. the Direct-Linked Benzimidazole-Piperidine Analog

The free base of the target compound (CAS 1125409-84-8) exhibits a computed XLogP3 of -0.9, versus +1.7 for the direct-linked analog 1-(1H-benzimidazol-2-yl)piperidine-4-carboxylic acid (CAS 688760-67-0), which lacks the methylene spacer [1][2]. This ΔXLogP3 of -2.6 represents a >100-fold shift in octanol-water partition coefficient, placing the target compound firmly in hydrophilic space (XLogP3 < 0) while the direct analog remains lipophilic (XLogP3 > 1). No experimental logP/logD data are currently available for either compound in authoritative databases.

Lipophilicity XLogP3 Methylene spacer Partition coefficient

Increased Conformational Flexibility: 3 Rotatable Bonds vs. 2 in the Direct-Linked Benzimidazole-Piperidine Analog

The methylene linker in the target compound increases the rotatable bond count (RBC) to 3, compared to 2 in the direct-linked analog 1-(1H-benzimidazol-2-yl)piperidine-4-carboxylic acid (CAS 688760-67-0) [1][2]. This 50% increase in freely rotatable bonds provides greater conformational sampling capacity, which may facilitate induced-fit binding to targets with deeper or more sterically demanding pockets, at the potential cost of a modestly higher entropic penalty upon binding [3].

Conformational flexibility Rotatable bonds Entropic penalty Ligand efficiency

Dihydrochloride Salt Form Enables High Aqueous Solubility Advantage Over Free Base (Class-Level Inference from Piperidine-4-carboxylic Acid HCl Salt: 320 g/L at 20 °C)

The target compound is supplied as a dihydrochloride salt (CAS 1158579-15-7), whereas the free base form (CAS 1125409-84-8) is also commercially available. Although experimental aqueous solubility data for this specific compound are not published in authoritative databases, the structurally analogous piperidine-4-carboxylic acid hydrochloride (CAS 5984-56-5) exhibits measured water solubility of 320 g/L at 20 °C . The dihydrochloride salt form is expected to confer significantly enhanced aqueous solubility compared to the free base (computed XLogP3 -0.9), consistent with the well-established principle that hydrochloride salt formation increases the aqueous solubility of basic and zwitterionic compounds through ionization and improved crystal lattice disruption [1].

Salt form Aqueous solubility Dihydrochloride Formulation compatibility

Drug-Likeness Compliance: Free Base Conforms to Lipinski and Veber Rules with Zero Violations, Matching the Favorable Profile of the Antitubercular Benzimidazol-2-ylmethyl-Piperidine Series

The free base of the target compound (CAS 1125409-84-8) has molecular weight 259.3 Da, XLogP3 -0.9, 2 hydrogen bond donors, and 4 hydrogen bond acceptors, yielding zero Lipinski Rule of Five violations [1]. Topological polar surface area (TPSA) is 69.2 Ų and rotatable bond count is 3, also satisfying Veber rules [1]. This drug-likeness profile is consistent with the broader class of 1-(1H-benzimidazol-2-ylmethyl)piperidine derivatives: a published study of 20 novel 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-imine derivatives reported that all 20 compounds passed Lipinski filters with zero violations, and four lead compounds achieved antitubercular MIC values of 6.25 µg/mL against M. tuberculosis H37Rv with selectivity indices >10 [2]. While the target compound carries a carboxylic acid rather than an imine at the 4-position, the conserved benzimidazol-2-ylmethyl-piperidine scaffold demonstrates class-level drug-likeness and in vitro efficacy precedent.

Drug-likeness Lipinski Rule of Five Veber rules Pharmacokinetic prediction

Optimal Research and Procurement Scenarios for 1-(1H-Benzimidazol-2-ylmethyl)piperidine-4-carboxylic Acid Dihydrochloride (CAS 1158579-15-7) Based on Differentiated Evidence


Aqueous-Phase Biochemical and Cellular Assays Requiring High Solubility Without Organic Co-Solvents

The dihydrochloride salt form, combined with the hydrophilic computed XLogP3 of -0.9, makes this compound particularly suitable for aqueous-based assay formats (e.g., fluorescence polarization, SPR, ITC, or cell-based assays) where DMSO concentrations must be minimized to avoid solvent-induced artifacts. Procurement of the dihydrochloride salt (CAS 1158579-15-7) rather than the free base (CAS 1125409-84-8) or the lipophilic direct-linked analog (CAS 688760-67-0, XLogP3 +1.7) is recommended for laboratories planning to work in >90% aqueous buffer systems [1][2].

Medicinal Chemistry Hit-to-Lead Programs Targeting Benzimidazole-Binding Proteins Where Conformational Flexibility Is Desired

The methylene spacer provides an additional rotatable bond (3 vs. 2 in the direct-linked analog), enabling exploration of binding poses that may be inaccessible to more rigid scaffolds. The free carboxylic acid at the piperidine 4-position offers a convenient synthetic handle for amide coupling, esterification, or reduction, facilitating rapid analog generation for structure-activity relationship (SAR) studies. The scaffold's drug-likeness (zero Lipinski violations) and the demonstrated antitubercular efficacy of structurally related 1-(1H-benzimidazol-2-ylmethyl)piperidine derivatives (MIC 6.25 µg/mL against M. tuberculosis H37Rv) provide a validated biological starting point [3].

Fragment-Based or Scaffold-Oriented Library Design Requiring a Versatile, Derivatizable Core with Favorable Physicochemical Properties

With TPSA of 69.2 Ų, XLogP3 of -0.9, and molecular weight of 259.3 Da (free base), the compound occupies favorable fragment-like chemical space. The benzimidazole NH and the carboxylic acid OH provide two hydrogen bond donor vectors, while the benzimidazole N atoms and the carboxylic acid carbonyl offer multiple hydrogen bond acceptor sites. The dihydrochloride salt form ensures ready dissolution for high-throughput screening workflows. Suppliers including American Elements and CymitQuimica offer the compound in research quantities (50 mg to bulk), with purities ≥95%, supporting both exploratory and scale-up procurement needs [1][2].

Computational Chemistry and Molecular Docking Campaigns Leveraging Experimentally Untested Chemical Space

The compound's computed physicochemical profile (XLogP3 -0.9, TPSA 69.2 Ų, 3 rotatable bonds) is well-suited for virtual screening campaigns targeting proteins with polar or solvent-exposed binding pockets. The methylene linker differentiates it from the majority of commercially available benzimidazole-piperidine analogs (which predominantly feature direct N-C linkages), offering a structurally distinct chemotype for scaffold-hopping exercises. Its PubChem entry (CID 17325506 for the dihydrochloride; CID 17325507 for the free base) provides readily accessible structural data in multiple formats (SMILES, InChI, SDF) for seamless integration into computational pipelines [1][2].

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